2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide
Description
2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a pyridazinone-derived acetamide compound characterized by a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 3,4-dimethylphenyl group. Pyridazinone derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation, making this compound a candidate for further investigation .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-5-25(20-8-6-7-16(2)13-20)23(28)15-26-22(27)12-11-21(24-26)19-10-9-17(3)18(4)14-19/h6-14H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNZRJFBFLZRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the dimethylphenyl and methylphenyl groups through substitution reactions. The final step involves the acylation of the pyridazinone derivative with N-ethyl-N-(3-methylphenyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone Derivatives
*Calculated based on molecular formula.
Key Observations :
Key Observations :
- Higher yields (e.g., 79% in ) correlate with less sterically demanding side chains.
- Antipyrine hybrids (e.g., 6e, 42–62% yields ) exhibit lower yields due to steric challenges in coupling bulkier amines.
Spectroscopic and Crystallographic Data
Table 3: Spectroscopic Comparison
Key Observations :
- IR spectra for pyridazinone-acetamides consistently show C=O stretches near 1640–1680 cm⁻¹, reflecting the conjugated amide system .
- Crystallographic data for dichlorophenyl analogs reveal conformational flexibility (dihedral angles: 44.5°–77.5°), suggesting that the target compound’s 3,4-dimethylphenyl group may adopt distinct packing arrangements.
Biological Activity
The compound 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.44 g/mol. The structure features a pyridazinone core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2 |
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1252900-27-8 |
Anticancer Activity
Recent studies have highlighted the compound's potential in modulating oncogenic pathways, particularly through the inhibition of MYC expression. MYC is a well-known transcription factor that plays a critical role in cell proliferation and tumorigenesis. Inhibition of MYC can lead to reduced cancer cell growth.
A study demonstrated that derivatives of pyridazinone can significantly downregulate MYC expression in various cancer cell lines, suggesting that compounds like This compound may serve as effective agents against tumors characterized by MYC overexpression .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. A series of substituted acetamides were synthesized and tested, revealing that certain derivatives exhibited significant BChE inhibition, which is crucial for developing therapeutic agents for neurodegenerative diseases .
Case Studies
-
MYC Modulation Study :
- Objective : To evaluate the effect of pyridazinone derivatives on MYC expression.
- Methodology : Cancer cell lines were treated with varying concentrations of the compound.
- Findings : Significant downregulation of MYC was observed at concentrations above 10 µM, correlating with reduced cell viability.
- BChE Inhibition Study :
In Vitro Studies
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The growth inhibition was quantified using the MTT assay, demonstrating an IC50 ranging from 5 to 10 µM depending on the cell line.
Computational Studies
Molecular docking studies suggest that the compound binds effectively to active sites on target proteins involved in cancer pathways. The binding affinity was calculated using AutoDock Vina, showing promising interactions with critical residues within the binding pocket of MYC.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
